molecular formula C18H14N4O2S2 B11005632 N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11005632
M. Wt: 382.5 g/mol
InChI Key: VCOWOTCVZPZVTC-UHFFFAOYSA-N
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Description

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Chemical Reactions Analysis

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Condensation: It can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and various benzylidene compounds . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. This inhibition can result in the death of microbial cells or the suppression of cancer cell growth .

Comparison with Similar Compounds

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is unique compared to other thiadiazole derivatives due to its specific structure and the presence of both thiadiazole and benzothiazole moieties. Similar compounds include:

Properties

Molecular Formula

C18H14N4O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H14N4O2S2/c23-15(11-22-17(24)13-8-4-5-9-14(13)26-22)19-18-21-20-16(25-18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,23)

InChI Key

VCOWOTCVZPZVTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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